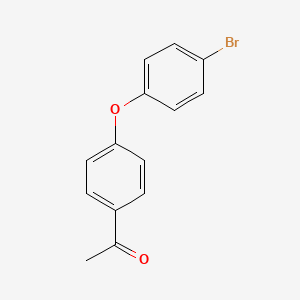

1-(4-(4-Bromophenoxy)phenyl)ethanone

説明

Significance of 1-(4-(4-Bromophenoxy)phenyl)ethanone as a Key Chemical Entity

The significance of this compound in the scientific community stems from its role as a key intermediate and versatile building block in organic synthesis. chemimpex.com Its molecular architecture allows for various chemical transformations, making it a valuable precursor for the development of novel compounds. The presence of the bromine atom, the ketone functional group, and the ether linkage provides multiple reactive sites for researchers to exploit.

Detailed research findings highlight its application in several key areas:

Pharmaceutical Development: This compound serves as a crucial intermediate in the synthesis of a range of pharmaceutical agents. It is particularly noted for its use in the development of anti-inflammatory and analgesic drugs. chemimpex.com

Material Science: In the field of material science, this compound is utilized in the creation of advanced polymers and coatings. Its structure contributes to enhanced thermal and mechanical properties in the resulting materials. The bromine substituent also makes it effective in applications such as flame retardants. chemimpex.com

Agricultural Chemistry: The compound plays a role in the formulation of modern agrochemicals. It is used as an intermediate in the synthesis of certain herbicides and pesticides, contributing to crop protection. chemimpex.com

Biochemical and Analytical Research: Researchers employ this molecule in biochemical studies, including those focused on enzyme inhibition and receptor binding. chemimpex.com Furthermore, it is used as a standard in various analytical chemistry methods, which aids in the detection and quantification of similar compounds. chemimpex.com

Contextualizing this compound within Aromatic Ketone and Phenyl Ether Chemistry

To fully appreciate the chemical utility of this compound, it is essential to understand its constituent functional groups: the aromatic ketone and the phenyl ether.

Aromatic Ketone: The 1-ethanone group attached to the phenyl ring places this compound in the class of aromatic ketones, with acetophenone (B1666503) being the simplest member. quora.com Aromatic ketones are fundamental building blocks in organic synthesis. The carbonyl group (C=O) is a site for numerous reactions, including nucleophilic additions, reductions to alcohols, and condensations. The adjacent phenyl ring influences the reactivity of the carbonyl group and can participate in various electrophilic substitution reactions.

Phenyl Ether: The structure also contains a phenyl ether (or phenoxy) linkage connecting the two aromatic rings. Diaryl ethers are known for their chemical stability. This ether bond provides a degree of conformational flexibility to the molecule. The presence of a bromine atom on one of the phenyl rings is particularly significant. This halogen serves as a reactive handle, enabling a wide array of cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig couplings), which are powerful methods for forming new carbon-carbon and carbon-heteroatom bonds. This reactivity is crucial for constructing the complex molecular frameworks often required in pharmaceutical and material science applications. chemimpex.com

The synergy between the reactive ketone, the stable yet modifiable brominated diaryl ether structure, establishes this compound as a valuable and multifaceted tool in contemporary chemical research. chemimpex.com

Structure

3D Structure

特性

IUPAC Name |

1-[4-(4-bromophenoxy)phenyl]ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11BrO2/c1-10(16)11-2-6-13(7-3-11)17-14-8-4-12(15)5-9-14/h2-9H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YLBRBIMNUGZGTD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC=C(C=C1)OC2=CC=C(C=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11BrO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60445175 | |

| Record name | 1-(4-(4-Bromophenoxy)phenyl)ethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60445175 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

291.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

54916-27-7 | |

| Record name | 1-(4-(4-Bromophenoxy)phenyl)ethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60445175 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(4-(4-BROMOPHENOXY)PHENYL)ETHANONE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Strategies for 1 4 4 Bromophenoxy Phenyl Ethanone and Its Analogues

Rational Design of Synthetic Pathways Towards 1-(4-(4-Bromophenoxy)phenyl)ethanone

The synthesis of this compound is strategically planned through retrosynthetic analysis. This approach involves mentally deconstructing the target molecule into simpler, commercially available precursors. The key disconnection is the ether linkage, which points to two primary precursor fragments: a substituted phenol (B47542) and an aryl halide.

Specifically, the ether bond can be disconnected to yield either a 4-acetylphenol synthon and a 4-bromophenyl synthon, or a 4-hydroxyphenyl synthon and a 4-bromoacetophenone synthon. The choice between these pathways often depends on the availability and reactivity of the starting materials, as well as the desired reaction conditions. The presence of the ketone and bromo functionalities requires careful consideration of reaction compatibility to avoid unwanted side reactions. The design of the synthetic route aims to maximize yield and purity while minimizing the number of steps and the use of hazardous reagents.

Precursor Chemistry and Functional Group Interconversions in this compound Synthesis

The successful synthesis of this compound relies heavily on the chemistry of its precursors and the strategic interconversion of functional groups. The selection of appropriate starting materials and the methods for their transformation are critical to achieving high efficiency and yield.

Utilizing 4-Hydroxyacetophenone as a Starting Material

One common and effective strategy for synthesizing this compound involves the use of 4-hydroxyacetophenone as a key precursor. ontosight.ai This compound provides the acetylphenyl moiety of the target molecule. The synthesis typically proceeds by reacting 4-hydroxyacetophenone with a suitable 4-bromophenylating agent. ontosight.ai

The reaction of 4-hydroxyacetophenone with 4-bromobenzyl chloride in the presence of a base like potassium carbonate is a documented method for creating a related ether linkage. ontosight.ai This highlights the utility of the hydroxyl group on the acetophenone (B1666503) ring as a nucleophile for forming the desired ether bond. The reactivity of the hydroxyl group can be modulated by the choice of base and solvent to optimize the reaction conditions.

Formation of Phenoxy Linkages in this compound

The formation of the diaryl ether (phenoxy) linkage is the cornerstone of synthesizing this compound. Several classical and modern organic reactions are employed for this purpose, with the Ullmann condensation being a traditional and widely used method. wikipedia.orgrsc.org

The Ullmann condensation involves the copper-catalyzed reaction of an aryl halide with a phenol. wikipedia.orgorganic-chemistry.org In the context of synthesizing the target molecule, this could involve the reaction of 4-bromophenol (B116583) with 4-fluoroacetophenone or 4-chloroacetophenone in the presence of a copper catalyst. Traditionally, these reactions required harsh conditions, such as high temperatures and stoichiometric amounts of copper. wikipedia.org However, modern variations utilize soluble copper catalysts with specific ligands, allowing for milder reaction conditions. wikipedia.orgrsc.org

Catalytic Approaches in the Synthesis of this compound Derivatives

Catalysis plays a pivotal role in the modern synthesis of diaryl ethers, including this compound and its derivatives. Transition metal catalysts, particularly those based on copper and palladium, have been extensively developed to facilitate the formation of the C-O ether bond with high efficiency and selectivity. rsc.orgacs.orgresearchgate.net

The Ullmann condensation, a classic copper-catalyzed reaction, remains a fundamental approach. wikipedia.orgorganic-chemistry.org Innovations in this area include the use of copper(I) catalysts, often supported by ligands such as diamines or acetylacetonates, which improve solubility and catalytic activity, thereby allowing for lower reaction temperatures. wikipedia.org

Palladium-catalyzed methods, such as the Buchwald-Hartwig amination, have been adapted for ether synthesis and offer a powerful alternative to copper-based systems. organic-chemistry.orgwikipedia.org These reactions typically employ a palladium precursor and a phosphine (B1218219) ligand to couple aryl halides or triflates with phenols. The choice of ligand is crucial and can significantly influence the reaction's scope and efficiency. wikipedia.org

Below is a table summarizing various catalytic systems used in the synthesis of diaryl ethers, which are applicable to the formation of this compound.

| Catalyst System | Reactants | Conditions | Yield | Reference |

| Copper | 4-Chloronitrobenzene, Phenol | High Temperature, Polar Solvent | Good | wikipedia.org |

| Copper(I) Iodide / Phenanthroline | 2-Chlorobenzoic acid, Aniline | Base | Good | wikipedia.org |

| Palladium / Diphosphine Ligand | Aromatic Esters, Phenols | Decarbonylative Etherification | Excellent | acs.orgresearchgate.net |

| Copper(II) Acetate | Arylboronic acids, Phenols | Room Temperature | High | organic-chemistry.org |

Emerging Methodologies for Enhanced Synthetic Efficiency and Sustainability

One such approach is the use of microwave-assisted organic synthesis (MAOS). Microwave irradiation can significantly accelerate reaction rates, often leading to higher yields and cleaner reactions in a fraction of the time required for conventional heating. nih.govnih.gov For instance, a palladium-catalyzed C(sp2)–N coupling, a reaction type analogous to ether synthesis, has been successfully performed under microwave irradiation to generate aminated estrone (B1671321) derivatives in high yields. nih.gov This suggests that microwave-assisted Ullmann or Buchwald-Hartwig type reactions could be highly effective for the synthesis of this compound.

Another area of development is the use of more sustainable catalyst systems. This includes the development of heterogeneous catalysts that can be easily recovered and reused, as well as the use of earth-abundant and less toxic metals. mdpi.com For example, copper nanoparticles synthesized through green methods, such as phytoextraction, have been employed as catalysts in Ullmann O-arylation reactions. mdpi.com

Furthermore, decarbonylative etherification represents a novel strategy where aromatic esters are converted to diaryl ethers using palladium or nickel catalysts. acs.orgresearchgate.net This method avoids the use of aryl halides and can be conducted on a gram scale with excellent yields, offering a more atom-economical pathway. acs.orgresearchgate.net

The following table highlights some of these emerging methodologies:

| Methodology | Key Features | Potential Advantages | Reference(s) |

| Microwave-Assisted Synthesis | Rapid heating, shorter reaction times | Increased yields, reduced side products, higher efficiency | nih.govnih.gov |

| Green Catalyst Systems | Use of bio-synthesized nanoparticles, reusable catalysts | Reduced environmental impact, lower cost | mdpi.com |

| Decarbonylative Etherification | Utilizes aromatic esters instead of aryl halides | High atom economy, excellent yields | acs.orgresearchgate.net |

| Ligand-Free Coupling Reactions | Simplifies reaction setup and purification | Cost-effective, easier product isolation | organic-chemistry.org |

Mechanistic Investigations of Chemical Transformations Involving 1 4 4 Bromophenoxy Phenyl Ethanone

Elucidating Reaction Pathways of the Ethanone (B97240) Moiety in 1-(4-(4-Bromophenoxy)phenyl)ethanone

The acetyl group is a key functional group that provides a locus for a variety of oxidative and reductive transformations, leading to the formation of carboxylic acids, esters, and alcohols.

Oxidation Reactions of the Acetyl Group

The acetyl group of this compound is susceptible to oxidation through several established synthetic protocols. These reactions are pivotal for converting the methyl ketone into higher oxidation state functional groups like carboxylic acids or esters.

One prominent method is the haloform reaction . When a methyl ketone is treated with a halogen (such as Br₂) in the presence of a strong base (like NaOH), it undergoes exhaustive halogenation at the alpha-carbon. wikipedia.orgmasterorganicchemistry.comlibretexts.org The resulting trihalomethyl ketone is then cleaved by the hydroxide (B78521) ion, yielding a carboxylate and a haloform (e.g., bromoform). masterorganicchemistry.combyjus.comyoutube.com This reaction provides a direct pathway to convert the acetyl group into a carboxylic acid, specifically 4-(4-bromophenoxy)benzoic acid, upon acidification. wikipedia.org

Another significant oxidative transformation is the Baeyer-Villiger oxidation . This reaction converts a ketone into an ester using a peroxyacid (e.g., meta-chloroperoxybenzoic acid, m-CPBA) or other peroxides. wikipedia.orgchemeurope.com The mechanism involves the migration of a group attached to the carbonyl carbon. The migratory aptitude generally follows the order: tertiary alkyl > secondary alkyl ≈ phenyl > primary alkyl > methyl. organic-chemistry.org For this compound, the competition is between the migration of the 4-(4-bromophenoxy)phenyl group and the methyl group. Due to the higher migratory aptitude of the aryl group, the expected major product is 4-(4-bromophenoxy)phenyl acetate. organic-chemistry.orgresearchgate.net

| Oxidation Reaction | Reagents | Product of Acetyl Group Transformation |

| Haloform Reaction | Br₂ / NaOH, then H₃O⁺ | Carboxylic Acid (-COOH) |

| Baeyer-Villiger Oxidation | m-CPBA | Ester (-O-CO-CH₃) |

Reduction Reactions to Corresponding Alcohols

The carbonyl group of the ethanone moiety can be readily reduced to a secondary alcohol. A common and selective reagent for this transformation is sodium borohydride (B1222165) (NaBH₄). masterorganicchemistry.comchemguide.co.uk This reagent acts as a source of hydride ions (H⁻), which perform a nucleophilic attack on the electrophilic carbonyl carbon. masterorganicchemistry.comyoutube.com The reaction is typically carried out in an alcoholic solvent, such as methanol (B129727) or ethanol. The initial product is an alkoxide, which is subsequently protonated during a workup step (often with water or dilute acid) to yield the final alcohol product. masterorganicchemistry.comchemguide.co.uk

The reduction of this compound with sodium borohydride produces 1-(4-(4-bromophenoxy)phenyl)ethanol. masterorganicchemistry.comstackexchange.com This transformation is highly efficient and chemoselective, as NaBH₄ does not typically reduce other functional groups present in the molecule, such as the aromatic rings or the ether linkage, under standard conditions. masterorganicchemistry.com

| Reduction Reaction | Reagent | Product | Alcohol Type |

| Hydride Reduction | Sodium Borohydride (NaBH₄) | 1-(4-(4-bromophenoxy)phenyl)ethanol | Secondary Alcohol |

Aromatic Reactivity of the Phenoxy-Substituted Phenyl Ring in this compound

The molecule contains two phenyl rings with different substitution patterns, leading to distinct reactivities in aromatic substitution reactions. This section focuses on the reactivity of the phenyl ring bearing the acetyl group, which is activated by the phenoxy substituent.

Electrophilic Aromatic Substitution Dynamics

In electrophilic aromatic substitution (EAS), the existing substituents on an aromatic ring dictate the position of the incoming electrophile. organicchemistrytutor.comquizlet.com The phenyl ring bearing the acetyl group has two substituents to consider: the acetyl group (-COCH₃) and the 4-bromophenoxy group (-O-C₆H₄-Br).

The 4-bromophenoxy group, connected via an ether linkage, is an activating group and an ortho-, para-director . The oxygen atom's lone pairs can donate electron density to the ring through resonance, increasing the ring's nucleophilicity and stabilizing the cationic intermediate (sigma complex) formed during the reaction, particularly when the attack is at the ortho or para positions. organicchemistrytutor.comyoutube.com

Conversely, the acetyl group is a deactivating group and a meta-director . libretexts.org Its carbonyl group withdraws electron density from the ring through both inductive and resonance effects, making the ring less reactive towards electrophiles and directing incoming groups to the meta position. youtube.com

In this compound, these two groups are para to each other. The activating, ortho-directing effect of the ether linkage and the deactivating, meta-directing effect of the acetyl group are therefore directed to the same positions (the carbons ortho to the ether linkage, which are also meta to the acetyl group). This reinforcement means that electrophilic substitution will be strongly directed to the positions ortho to the phenoxy group.

| Substituent on Phenyl Ring | Type | Directing Effect |

| 4-Bromophenoxy (-O-Ar) | Activating | Ortho, Para |

| Acetyl (-COCH₃) | Deactivating | Meta |

| Combined Effect | Reinforcing | Substitution at positions ortho to the phenoxy group |

Nucleophilic Substitution at Bromine and Other Positions

The bromine atom on the terminal phenyl ring provides a handle for nucleophilic substitution, most notably through palladium-catalyzed cross-coupling reactions. These reactions are powerful tools for forming new carbon-carbon and carbon-nitrogen bonds. wikipedia.org

The Suzuki-Miyaura coupling is a versatile reaction that couples an organohalide with an organoboron species, such as a boronic acid, in the presence of a palladium catalyst and a base. wikipedia.orglibretexts.org The bromine atom of this compound can be replaced by various aryl, vinyl, or alkyl groups, allowing for the synthesis of complex biaryl structures. researchgate.netmdpi.com The catalytic cycle involves oxidative addition of the aryl bromide to the Pd(0) catalyst, followed by transmetalation with the boronic acid and reductive elimination to yield the coupled product. libretexts.org

The Buchwald-Hartwig amination is another key palladium-catalyzed reaction that forms a carbon-nitrogen bond between an aryl halide and an amine. wikipedia.orgorganic-chemistry.orglibretexts.org This reaction allows for the direct installation of primary or secondary amines at the position of the bromine atom, providing access to a wide range of arylamine derivatives. nih.govprinceton.edu The mechanism is similar to the Suzuki coupling, involving oxidative addition, amine coordination and deprotonation, and reductive elimination. libretexts.org

Formation of Complex Molecular Architectures from this compound

The diverse reactivity of this compound makes it a valuable building block for constructing larger, more complex molecules. chemimpex.com Its utility is particularly noted in the development of pharmaceuticals, advanced polymers, and agrochemicals. chemimpex.com

In pharmaceutical synthesis, the core structure of this compound can be elaborated into active pharmaceutical ingredients (APIs), such as anti-inflammatory and analgesic drugs. chemimpex.com For example, the acetyl group can be transformed into other functionalities, while the bromo-substituted ring can be modified via cross-coupling reactions to introduce pharmacologically relevant moieties.

In materials science, the bromophenoxy portion of the molecule is useful for creating specialty polymers. chemimpex.com For instance, derivatives like poly(4-(4-bromophenyloxy)styrene) have been synthesized, highlighting how this structural unit can be incorporated into polymer backbones. rsc.orgrsc.org The presence of the bromine atom can also impart flame-retardant properties to materials. chemimpex.com The ability to polymerize or attach this molecule to other monomers allows for the creation of advanced materials with specific thermal and chemical resistance properties. chemimpex.comnih.gov

The dual reactivity of the acetyl group and the bromo-substituted phenyl ring allows for sequential or orthogonal chemical modifications, enabling a stepwise approach to building intricate molecular architectures from this readily accessible intermediate.

Cyclization Reactions for Heterocyclic Synthesis

This compound serves as a versatile precursor for the synthesis of various heterocyclic compounds, which are core structures in many pharmaceuticals and biologically active molecules. A common and effective strategy involves a two-step sequence: initial conversion of the ethanone to a more complex intermediate, followed by a cyclization step.

A prominent pathway begins with the Claisen-Schmidt condensation of this compound with an aromatic aldehyde to form an α,β-unsaturated ketone, commonly known as a chalcone (B49325). thepharmajournal.comjchemrev.com This chalcone intermediate possesses two electrophilic centers (the carbonyl carbon and the β-carbon), making it an ideal substrate for cyclization with binucleophiles.

For instance, the reaction of the derived chalcone with hydrazine (B178648) hydrate (B1144303) is a well-established method for synthesizing pyrazoline derivatives. dergipark.org.tr The mechanism proceeds via a Michael addition of one nitrogen atom of the hydrazine to the β-carbon of the chalcone. This is followed by an intramolecular nucleophilic attack of the second nitrogen atom on the carbonyl carbon, leading to the formation of a five-membered ring. Subsequent dehydration yields the stable 2-pyrazoline (B94618) ring system. researchgate.net This synthetic route is highly modular, as variations in the initial aldehyde and the cyclizing agent allow for the creation of a diverse library of heterocyclic compounds.

Beyond the chalcone-to-pyrazoline route, the ketone functionality of this compound allows it to participate in other classical multicomponent reactions for heterocycle synthesis. These include:

Gewald Aminothiophene Synthesis: The condensation of the ketone with an α-cyanoester and elemental sulfur in the presence of a base can yield highly substituted 2-aminothiophenes. wikipedia.orgorganic-chemistry.orgresearchgate.net The reaction initiates with a Knoevenagel condensation, followed by the addition of sulfur and subsequent cyclization. wikipedia.org

Hantzsch Pyridine Synthesis: While this reaction classically uses a β-ketoester, modifications allow for the participation of ketones. In a four-component reaction with an aldehyde, a β-ketoester (or similar active methylene (B1212753) compound), and an ammonia (B1221849) source, this compound can be incorporated into dihydropyridine (B1217469) structures, which can be subsequently oxidized to pyridines. wikipedia.orgorganic-chemistry.org

These cyclization strategies highlight the utility of this compound as a foundational block for building complex heterocyclic scaffolds.

| Reaction Name | Key Reagents | Intermediate | Resulting Heterocycle |

|---|---|---|---|

| Pyrazoline Synthesis | 1. Aromatic Aldehyde (e.g., Benzaldehyde) 2. Hydrazine Hydrate | (E)-1-(4-(4-bromophenoxy)phenyl)-3-phenylprop-2-en-1-one (Chalcone) | 5-(4-(4-bromophenoxy)phenyl)-3-phenyl-4,5-dihydro-1H-pyrazole |

| Gewald Synthesis | Ethyl cyanoacetate, Sulfur, Base (e.g., Morpholine) | Knoevenagel adduct | 2-Amino-4-(4-(4-bromophenoxy)phenyl)thiophene-3-carboxylate |

| Hantzsch Synthesis | Aldehyde, Ethyl acetoacetate, Ammonia | Enamine / Knoevenagel adduct | Substituted Dihydropyridine/Pyridine |

Condensation and Coupling Reactions

The dual functionality of this compound allows it to undergo both condensation reactions at the acetyl group and cross-coupling reactions at the carbon-bromine bond.

Condensation Reactions: The most significant condensation reaction involving this compound is the base-catalyzed Claisen-Schmidt condensation. jchemrev.com The mechanism is initiated by the abstraction of an α-proton from the acetyl group by a base (e.g., NaOH or KOH) to form a resonance-stabilized enolate. This enolate then acts as a nucleophile, attacking the electrophilic carbonyl carbon of an aromatic aldehyde. The resulting aldol (B89426) addition product, a β-hydroxy ketone, readily undergoes base-catalyzed dehydration to yield the thermodynamically stable α,β-unsaturated ketone (chalcone). wpmucdn.com This reaction is highly efficient for creating a new carbon-carbon bond and extending the conjugated π-system of the molecule.

Coupling Reactions: The bromine atom on the phenoxy ring serves as an excellent leaving group in palladium-catalyzed cross-coupling reactions, enabling the formation of C-C, C-N, and C-O bonds. These reactions are fundamental in modern organic synthesis. The general mechanism for these transformations involves a catalytic cycle with a palladium(0) species. nih.gov

Oxidative Addition: The active Pd(0) catalyst inserts into the aryl-bromine bond of this compound to form a Pd(II) complex. libretexts.org

Transmetalation (for Suzuki and Stille coupling) or Carbopalladation (for Heck coupling): A second coupling partner is introduced. In the Suzuki-Miyaura coupling, an organoboron reagent (e.g., a phenylboronic acid) transfers its organic group to the palladium center in a step mediated by a base. libretexts.orgwikipedia.org In the Heck reaction, an alkene coordinates to the palladium complex and inserts into the palladium-aryl bond. wikipedia.org

Reductive Elimination: The two organic fragments on the palladium center couple and are expelled from the coordination sphere, forming the new carbon-carbon bond and regenerating the Pd(0) catalyst, which re-enters the catalytic cycle. nih.gov

Specific examples include:

Suzuki-Miyaura Coupling: Reaction with an arylboronic acid to form biaryl ether structures. wikipedia.orgnih.gov

Heck Reaction: Reaction with an alkene, such as styrene (B11656) or an acrylate, to form a stilbene (B7821643) or cinnamate (B1238496) derivative, respectively. wikipedia.orgorganic-chemistry.org

Sonogashira Coupling: Reaction with a terminal alkyne in the presence of a copper(I) co-catalyst to produce aryl-alkyne structures. wikipedia.orglibretexts.org

| Reaction Type | Coupling Partner | Catalyst/Conditions | Product Type |

|---|---|---|---|

| Claisen-Schmidt Condensation | Aromatic Aldehyde | Base (e.g., NaOH, KOH) | Chalcone (α,β-Unsaturated Ketone) |

| Suzuki-Miyaura Coupling | Ar-B(OH)₂ | Pd(0) catalyst, Base | Biaryl Ether Derivative |

| Heck Coupling | Alkene (e.g., Styrene) | Pd(0) catalyst, Base | Stilbene Ether Derivative |

| Sonogashira Coupling | Terminal Alkyne | Pd(0) catalyst, Cu(I) co-catalyst, Base | Aryl-Alkyne Ether Derivative |

Influence of the Bromine Substituent on Reaction Kinetics and Selectivity

The bromine substituent on the phenoxy ring exerts a significant influence on the molecule's reactivity through a combination of inductive and resonance effects. This influence is critical in determining both the speed (kinetics) and the outcome (selectivity) of chemical transformations.

Influence on Reaction Kinetics: The electronic effect of substituents on reaction rates can be quantitatively described by the Hammett equation, which relates the rate constant of a reaction to substituent constants (σ) and a reaction constant (ρ). wikipedia.orgwalisongo.ac.id Bromine is an interesting case: it is electron-withdrawing through the inductive effect (-I) due to its high electronegativity, but electron-donating through resonance (+R) via its lone pairs. For a substituent at the para position, the inductive effect typically dominates, making bromine a net electron-withdrawing group with a positive Hammett sigma value (σₚ = +0.23).

This electron-withdrawing nature has a direct impact on reactions involving the distant acetyl group. For base-catalyzed reactions that proceed through an enolate intermediate, such as the Claisen-Schmidt condensation, the bromine substituent helps to stabilize the negative charge developed in the transition state. By withdrawing electron density from the ring system, it increases the acidity of the α-protons of the acetyl group, thereby accelerating the initial deprotonation step. iitd.ac.in This leads to an enhanced reaction rate compared to an unsubstituted analogue. Such a reaction would be characterized by a positive Hammett reaction constant (ρ), indicating that it is accelerated by electron-withdrawing groups. wikipedia.orgresearchgate.net

Influence on Reaction Selectivity: The most profound impact of the bromine substituent on selectivity is its role as a specific reaction site for cross-coupling chemistry. The presence of the C-Br bond at a defined position allows for highly regioselective carbon-carbon bond formation. While other positions on the aromatic rings could potentially be functionalized, the palladium-catalyzed coupling reactions occur exclusively at the carbon bearing the bromine atom. This makes this compound a valuable building block for synthesizing complex molecules where precise connectivity is required.

In the context of potential electrophilic aromatic substitution on the phenoxy ring, the bromine atom acts as a deactivator due to its inductive effect, slowing the reaction rate. However, its resonance effect would direct incoming electrophiles to the ortho positions relative to the bromine atom (and meta to the ether linkage). This directing effect is a standard principle in electrophilic substitution on halogenated benzene (B151609) rings.

| Substituent (X) | Hammett Constant (σₚ) | Dominant Electronic Effect | Effect on Enolate Formation Rate |

|---|---|---|---|

| -OCH₃ (Methoxy) | -0.27 | Strongly Electron-Donating | Decreases |

| -CH₃ (Methyl) | -0.17 | Electron-Donating | Decreases |

| -H (Hydrogen) | 0.00 | Reference | Reference |

| -Br (Bromo) | +0.23 | Electron-Withdrawing | Increases |

| -CN (Cyano) | +0.66 | Strongly Electron-Withdrawing | Strongly Increases |

| -NO₂ (Nitro) | +0.78 | Very Strongly Electron-Withdrawing | Very Strongly Increases |

Advanced Spectroscopic and Structural Characterization of 1 4 4 Bromophenoxy Phenyl Ethanone

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is a cornerstone technique for determining the structure of organic molecules by mapping the carbon and hydrogen framework.

Proton Nuclear Magnetic Resonance (¹H NMR) Chemical Shift Analysis

The ¹H NMR spectrum of 1-(4-(4-Bromophenoxy)phenyl)ethanone is expected to display distinct signals corresponding to the different types of protons in the molecule. The aromatic region would show a complex pattern due to the presence of two para-substituted benzene (B151609) rings.

Acetyl Protons (-COCH₃): A sharp singlet, integrating to three protons, would appear in the upfield region, typically around δ 2.5 ppm. This signal is characteristic of a methyl group attached to a carbonyl carbon.

Aromatic Protons: The eight aromatic protons would give rise to a series of doublets due to ortho-coupling.

The two protons on the acetophenone (B1666503) ring adjacent to the carbonyl group are expected to be the most deshielded, appearing as a doublet around δ 7.9 ppm.

The two protons on the acetophenone ring adjacent to the ether linkage would appear as a doublet around δ 7.0 ppm.

On the bromophenoxy ring, the two protons ortho to the bromine atom would resonate as a doublet around δ 7.5 ppm.

The two protons ortho to the ether linkage on the bromophenoxy ring would appear as a doublet around δ 6.9 ppm.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

|---|---|---|---|

| Acetyl (CH₃) | ~2.5 | Singlet | 3H |

| Aromatic (H ortho to C=O) | ~7.9 | Doublet | 2H |

| Aromatic (H ortho to O on acetophenone ring) | ~7.0 | Doublet | 2H |

| Aromatic (H ortho to Br) | ~7.5 | Doublet | 2H |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Investigations

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. For this compound, ten distinct signals are anticipated, eight for the aromatic carbons and two for the acetyl group.

Carbonyl Carbon (C=O): This carbon is the most deshielded and would appear as a singlet far downfield, typically above δ 195 ppm.

Methyl Carbon (-CH₃): The carbon of the acetyl methyl group would be found in the upfield region, around δ 26 ppm.

Aromatic Carbons: The eight aromatic carbons would have chemical shifts in the typical range of δ 115-160 ppm. The carbons directly attached to the oxygen, bromine, and carbonyl group would have distinct chemical shifts due to the electronic effects of these substituents. The quaternary carbons (C-O, C-Br, C-C=O) would also be identifiable.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C=O | >195 |

| CH₃ | ~26 |

| Aromatic C-Br | ~118 |

| Aromatic C-O (acetophenone ring) | ~160 |

| Aromatic C-O (bromophenoxy ring) | ~155 |

| Aromatic C-C=O | ~132 |

Two-Dimensional NMR Techniques (e.g., COSY, HMQC, HMBC) for Connectivity Elucidation

Two-dimensional (2D) NMR experiments are essential for confirming the structural assignments made from 1D spectra.

COSY (Correlation Spectroscopy): This experiment would show correlations between protons that are coupled to each other. For this molecule, COSY would confirm the ortho-coupling between adjacent protons on each of the aromatic rings, helping to definitively assign the doublets.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It would link the proton signals to their corresponding carbon signals, for instance, confirming that the aromatic proton signals between δ 6.9-7.9 ppm are attached to the aromatic carbons between δ 115-135 ppm, and the proton signal at ~2.5 ppm is attached to the carbon at ~26 ppm.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals longer-range couplings between protons and carbons (typically over two or three bonds). This is crucial for establishing the connectivity of the entire molecule. For example, correlations would be expected from the acetyl protons (~2.5 ppm) to both the methyl carbon (~26 ppm) and the carbonyl carbon (>195 ppm). Importantly, HMBC would show correlations from the protons on one aromatic ring, through the ether oxygen, to the carbons of the other ring, confirming the ether linkage.

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is used to determine the molecular weight of a compound and to gain structural information from its fragmentation pattern. The molecular formula for this compound is C₁₄H₁₁BrO₂.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

HRMS provides a highly accurate measurement of the molecular mass, which can be used to confirm the elemental composition. The calculated exact mass for the molecular ion [M]⁺ of C₁₄H₁₁⁷⁹BrO₂ is 290.0000 g/mol and for C₁₄H₁₁⁸¹BrO₂ is 292.0000 g/mol , reflecting the natural isotopic abundance of bromine. An HRMS measurement confirming this exact mass would provide strong evidence for the compound's molecular formula.

The molecular weight of the compound is 291.14 g/mol . The presence of bromine is readily identified by the characteristic isotopic pattern of the molecular ion peak, which would show two peaks of nearly equal intensity separated by two mass units (M⁺ and M+2).

A plausible fragmentation pattern would involve initial cleavage at the ether linkage or the bond adjacent to the carbonyl group. Key expected fragments would include:

[M - CH₃]⁺: Loss of a methyl radical from the acetyl group.

[CH₃CO]⁺: A prominent peak corresponding to the acetyl cation (m/z = 43).

[BrC₆H₄O]⁺: A fragment corresponding to the bromophenoxy cation.

[C₆H₄COCH₃]⁺: A fragment from cleavage of the ether C-O bond.

Infrared (IR) Spectroscopy for Functional Group Identification

IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation at specific frequencies.

The IR spectrum of this compound would be expected to show several characteristic absorption bands:

C=O Stretch: A strong, sharp absorption band in the region of 1685-1665 cm⁻¹, characteristic of an aryl ketone carbonyl group.

C-O-C Stretch: Asymmetric and symmetric stretching vibrations for the diaryl ether linkage would appear in the fingerprint region, typically around 1270-1230 cm⁻¹ (asymmetric) and 1075-1020 cm⁻¹ (symmetric).

Aromatic C-H Stretch: Absorption bands above 3000 cm⁻¹.

Aromatic C=C Bending: Several bands in the 1600-1450 cm⁻¹ region.

C-Br Stretch: A band in the lower frequency region of the fingerprint region, typically between 600-500 cm⁻¹.

Table 3: Predicted IR Absorption Bands for this compound

| Functional Group | Predicted Absorption Range (cm⁻¹) | Intensity |

|---|---|---|

| Aryl Ketone (C=O) | 1685 - 1665 | Strong, Sharp |

| Diaryl Ether (C-O-C) | 1270 - 1230 | Strong |

| Aromatic C-H | >3000 | Medium |

| Aromatic C=C | 1600 - 1450 | Medium to Weak |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy is a powerful technique for studying the electronic transitions within a molecule. When a molecule absorbs UV or visible light, its electrons are promoted from a lower energy molecular orbital to a higher energy one. The structure of this compound contains several chromophores—groups of atoms that absorb light—notably the two phenyl rings and the carbonyl group (C=O) of the ethanone (B97240) moiety.

The absorption of UV light by this compound is primarily due to two types of electronic transitions: π → π* and n → π*.

π → π Transitions:* These transitions involve the excitation of an electron from a π bonding orbital to a π* antibonding orbital. The aromatic rings and the carbonyl group possess π systems, making these transitions prominent and typically resulting in strong absorption bands. The extended conjugation across the ether linkage between the two phenyl rings is expected to lower the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), likely causing a bathochromic (red) shift to longer wavelengths compared to simpler, non-conjugated acetophenones.

n → π Transitions:* This type of transition involves promoting an electron from a non-bonding orbital (n), such as the lone pairs on the carbonyl oxygen, to a π* antibonding orbital. These transitions are generally of lower energy and intensity than π → π* transitions and appear at longer wavelengths.

While specific experimental absorption maxima (λmax) for this compound are not detailed in the reviewed literature, the presence of these functional groups dictates its characteristic absorption profile in the UV region of the electromagnetic spectrum.

X-ray Diffraction for Solid-State Structure Determination

X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid, providing insights into bond lengths, bond angles, and crystal packing.

A search of crystallographic databases did not yield a publicly available single-crystal X-ray structure for this compound. However, the analysis of closely related derivatives provides a clear example of the detailed structural information that can be obtained through this technique. Data for two such analogues, 1-(4-Bromophenyl)-2-(phenylsulfonyl)ethanone and 1-(4-Bromophenyl)-2-(2-chlorophenoxy)ethanone, illustrate the typical parameters determined. iucr.orgnih.gov These analyses reveal the crystal system, space group, and unit cell dimensions, which precisely define the crystalline lattice. iucr.orgnih.gov

| Parameter | 1-(4-Bromophenyl)-2-(phenylsulfonyl)ethanone iucr.org | 1-(4-Bromophenyl)-2-(2-chlorophenoxy)ethanone nih.gov |

|---|---|---|

| Molecular Formula | C14H11BrO3S | C14H10BrClO2 |

| Molecular Weight | 339.20 | 325.58 |

| Crystal System | Triclinic | Monoclinic |

| Space Group | P-1 | P21/c |

| a (Å) | 5.6467 (4) | 15.2653 (8) |

| b (Å) | 10.3597 (6) | 4.5541 (2) |

| c (Å) | 11.1934 (6) | 23.7336 (9) |

| α (°) | 86.430 (5) | 90 |

| β (°) | 89.177 (5) | 129.135 (2) |

| γ (°) | 83.763 (5) | 90 |

| Volume (Å3) | 649.64 (7) | 1279.80 (10) |

| Z | 2 | 4 |

The solid-state structure of a molecule is governed by a network of intermolecular interactions that dictate how individual molecules pack together. In the absence of a specific crystal structure for this compound, its derivatives offer valuable insights into the forces likely at play.

Analysis of related structures reveals the importance of weak, non-covalent interactions in forming stable, ordered supramolecular assemblies. iucr.orgnih.gov For instance, in the crystal structure of 1-(4-Bromophenyl)-2-(phenylsulfonyl)ethanone, molecules are linked into linear chains by C—H⋯O hydrogen bonds. iucr.orgnih.gov These chains are further connected into layers through C—H⋯π interactions, where hydrogen atoms on one molecule interact with the electron-rich π systems of the aromatic rings on an adjacent molecule. iucr.orgnih.gov Similarly, the structure of 1-(4-Bromophenyl)-2-(2-chlorophenoxy)ethanone features C—H⋯O contacts that connect molecules into chains. nih.gov Given the structural similarities, it is highly probable that the crystal packing of this compound is also stabilized by a combination of C—H⋯O hydrogen bonds involving the ketone oxygen and potential halogen-related or π-stacking interactions.

Elemental Analysis for Compositional Verification

Elemental analysis is a fundamental technique used to determine the mass percentages of the elements (primarily carbon, hydrogen, and nitrogen) in a compound. This experimental data is then compared to the theoretical values calculated from the molecular formula to verify the compound's elemental composition and purity. The molecular formula for this compound is C₁₄H₁₁BrO₂. chemimpex.com

The theoretical elemental composition based on its molecular weight (291.14 g/mol ) is presented below. chemimpex.com

| Element | Symbol | Atomic Mass (g/mol) | Count | Total Mass (g/mol) | Mass Percentage (%) |

|---|---|---|---|---|---|

| Carbon | C | 12.011 | 14 | 168.154 | 57.76 |

| Hydrogen | H | 1.008 | 11 | 11.088 | 3.81 |

| Bromine | Br | 79.904 | 1 | 79.904 | 27.44 |

| Oxygen | O | 15.999 | 2 | 31.998 | 10.99 |

Chromatographic Techniques for Purity Assessment and Isolation

Chromatography encompasses a range of powerful techniques for separating, identifying, and purifying the components of a mixture. For a synthesized compound like this compound, chromatography is essential for both isolating the final product from reaction byproducts and assessing its purity.

High-Performance Liquid Chromatography (HPLC) is a key analytical method for this purpose. It is a highly sensitive technique used to determine the purity of a substance. For this compound, commercial suppliers report a purity of ≥ 99% as determined by HPLC, indicating it is a highly effective method for quality control. chemimpex.com

In the context of synthesis, column chromatography is a widely used preparative technique for the purification of organic compounds. This method would be suitable for isolating this compound from a crude reaction mixture, separating it from unreacted starting materials and secondary products to yield a highly pure solid.

Based on a comprehensive search of available literature, dedicated computational and theoretical chemistry studies specifically focusing on this compound could not be located. Research employing methodologies such as Density Functional Theory (DFT), Time-Dependent Density Functional Theory (TD-DFT), Molecular Electrostatic Potential (MEP) mapping, and detailed analysis of non-covalent interactions has been conducted on structurally similar compounds, including various bromo-phenyl derivatives. However, specific data for this compound pertaining to its optimized molecular geometry, HOMO-LUMO energy gaps, vibrational spectra, excited state properties, reactivity predictions via MEP, and intermolecular forces is not present in the available search results.

Therefore, it is not possible to provide a thorough, informative, and scientifically accurate article that strictly adheres to the requested outline for this specific compound. Generating such content without published research data would be speculative and would not meet the required standards of scientific accuracy.

Computational and Theoretical Chemistry Studies on 1 4 4 Bromophenoxy Phenyl Ethanone

Analysis of Non-Covalent Interactions and Intermolecular Forces

Hirshfeld Surface Analysis and Fingerprint Plots

Hirshfeld surface analysis is a computational method used to visualize and quantify intermolecular interactions in crystalline solids. It maps the electron distribution of a molecule within a crystal, providing a three-dimensional surface that reveals close contacts with neighboring molecules. The corresponding two-dimensional "fingerprint plots" summarize these interactions, showing the relative contributions of different types of atomic contacts.

While a specific Hirshfeld analysis for 1-(4-(4-Bromophenoxy)phenyl)ethanone is not available, studies on analogous bromophenyl-containing compounds illustrate the insights this technique can provide. For instance, the analysis of (2E)-1-(4-bromophenyl)-3-(2-methylphenyl)prop-2-en-1-one highlights the prevalence of several key interactions. nih.gov The most significant contacts in its crystal structure were found to be H···H (43.1%), C···H/H···C (17.4%), and Br···H/H···Br (14.9%) interactions. nih.gov Similarly, for 1-(4-bromophenyl)-2-{[5-(pyridin-3-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}ethan-1-one, the primary contributions to the crystal packing are from H···H (19.5%), N···H (17.3%), C···H (15.5%), Br···H (11.7%), and O···H (11.0%) interactions. nih.goviucr.org

Based on these examples, a Hirshfeld surface analysis of this compound would likely reveal a significant contribution from H···H, C···H, and Br···H contacts, which are crucial for the cohesion of the crystal packing. nih.govnih.gov The presence of the ether oxygen and carbonyl group would also suggest the importance of O···H interactions.

Table 1: Representative Intermolecular Contact Contributions from Hirshfeld Surface Analysis of Analogous Compounds

| Intermolecular Contact | Contribution in (2E)-1-(4-bromophenyl)-3-(2-methylphenyl)prop-2-en-1-one nih.gov | Contribution in 1-(4-bromophenyl)-2-{[5-(pyridin-3-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}ethan-1-one nih.gov |

| H···H | 43.1% | 19.5% |

| C···H/H···C | 17.4% | 15.5% |

| Br···H/H···Br | 14.9% | 11.7% |

| O···H/H···O | 9.8% | 11.0% |

| N···H/H···N | - | 17.3% |

Non-Covalent Interaction (NCI) Plots and Interaction Energy Calculations

Non-Covalent Interaction (NCI) analysis is a computational technique used to visualize and characterize weak interactions, such as hydrogen bonds, van der Waals forces, and steric clashes in molecular systems. NCI plots are generated based on the electron density and its derivatives, providing a visual representation of these interactions in three-dimensional space.

Although specific NCI plots and interaction energy calculations for this compound have not been reported, the principles of this method can be understood from general studies. These plots help in identifying regions of attraction and repulsion within a molecule and between molecules. For a compound like this compound, NCI analysis would be expected to reveal van der Waals interactions between the phenyl rings and potential weak hydrogen bonds involving the carbonyl oxygen.

Interaction energy calculations, often performed using Density Functional Theory (DFT), quantify the strength of these non-covalent interactions. For example, in a study of a different complex molecule, the total interaction energy was calculated to be -51.66 kJ/mol for a specific C-H···N interaction, with electrostatic, polarization, dispersion, and repulsion components also quantified. mdpi.com Such calculations for this compound would provide valuable data on the stability of its dimeric forms or its interactions with other molecules.

Molecular Docking Simulations for Ligand-Receptor Interactions

Molecular docking is a computational simulation that predicts the preferred orientation of one molecule (a ligand) when bound to a second molecule (a receptor, typically a protein). This technique is instrumental in drug discovery for screening potential drug candidates and elucidating their mechanism of action at a molecular level.

There are no specific molecular docking studies in the available literature that feature this compound as a ligand. However, the general methodology involves placing the ligand into the binding site of a receptor and calculating the binding affinity or scoring function. For instance, in a study of novel pyrazole (B372694) derivatives as Aurora-A kinase inhibitors, a docking study was performed to understand the probable binding model of the most potent compounds. nih.gov Another study on phenol (B47542) derivatives as androgen receptor antagonists utilized molecular docking to screen a library of compounds and predict their binding modes. nih.gov

A hypothetical docking study of this compound would involve selecting a relevant biological target, such as an enzyme or receptor implicated in a disease pathway where phenoxy or acetophenone (B1666503) derivatives have shown activity. The simulation would then predict the binding pose and affinity, providing insights into the potential biological activity of the compound.

Reaction Mechanism Simulation and Transition State Analysis

Computational chemistry allows for the detailed investigation of chemical reaction mechanisms, including the identification of transition states and the calculation of activation energies. These simulations provide a deeper understanding of reaction pathways and kinetics.

Specific reaction mechanism simulations or transition state analyses involving this compound are not documented in the searched literature. Such studies would typically employ quantum mechanical methods to model the reaction of interest, for example, a nucleophilic substitution at the carbonyl carbon or an electrophilic aromatic substitution on one of the phenyl rings. The simulation would map out the potential energy surface of the reaction, identifying the lowest energy path from reactants to products. The transition state, being the highest energy point along this path, would be located, and its structure and energy would provide crucial information about the reaction rate.

Prediction of Chemical Stability and Reactivity Descriptors

Chemical stability and reactivity of a molecule can be predicted using computational methods, particularly Density Functional Theory (DFT). Reactivity descriptors, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), the HOMO-LUMO gap, electronegativity, and chemical hardness, are calculated to provide a quantitative measure of a molecule's reactivity.

While a specific DFT study detailing the reactivity descriptors for this compound is not available, studies on similar molecules demonstrate the utility of this approach. For example, a DFT study on 2-(3-bromophenyl)-1-(4-morpholinyl)ethanone investigated its physicochemical features through the analysis of frontier molecular orbitals and molecular electrostatic potential. researchgate.nettandfonline.com The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. The HOMO-LUMO gap is an indicator of chemical stability; a larger gap implies higher stability and lower reactivity. calpaclab.com

For this compound, such a study would provide valuable information on its electronic properties and predict the most likely sites for electrophilic and nucleophilic attack, thereby guiding its synthetic applications and helping to understand its behavior in different chemical environments.

Advanced Research Applications of 1 4 4 Bromophenoxy Phenyl Ethanone

Pharmaceutical and Medicinal Chemistry Research Applications

The utility of 1-(4-(4-bromophenoxy)phenyl)ethanone in drug discovery and development is primarily centered on its role as a key building block for more complex molecules and the investigation of the biological activities of its derivatives.

This compound is widely recognized as a crucial intermediate in the synthesis of various Active Pharmaceutical Ingredients (APIs). chemimpex.com Its molecular framework is incorporated into larger, more complex drug candidates. Researchers utilize this compound as a foundational element in multi-step syntheses, leveraging its chemical properties to construct novel therapeutic agents. sigmaaldrich.com The presence of the ketone and the brominated phenyl ring offers multiple pathways for synthetic modification, allowing for the creation of diverse chemical libraries aimed at specific biological targets. Its application is particularly noted in the development of anti-inflammatory and analgesic drugs, where it serves as a key precursor in their synthesis. chemimpex.com

By chemically modifying the parent compound, researchers have developed a multitude of derivatives and investigated their potential to treat a wide array of conditions. These studies explore how structural changes to the this compound backbone influence the molecule's interaction with biological systems.

Derivatives of this compound are actively being investigated for their potential anti-inflammatory and analgesic properties. Research has shown that related structures, such as 2-(substituted phenoxy) acetamide (B32628) derivatives, exhibit these activities. nih.gov For instance, compounds synthesized with halogens on the aromatic ring have demonstrated favorable anti-inflammatory effects. nih.gov These findings underscore the potential of using the phenoxy-phenyl ethanone (B97240) scaffold as a basis for developing new non-steroidal anti-inflammatory drugs (NSAIDs) and analgesics. chemimpex.commdpi.com

Table 1: Examples of Phenoxy Acetamide Derivatives with Investigated Biological Activities

| Compound Name | Investigated Activities | Cell Lines / Model | Key Findings |

| N-(1-(4-chlorophenyl)ethyl)-2-(4-nitrophenoxy)acetamide | Anticancer, Anti-inflammatory, Analgesic | MCF-7 (breast cancer), SK-N-SH (neuroblastoma), Animal models | Exhibited notable anticancer, anti-inflammatory, and analgesic properties. nih.gov |

The development of novel anticancer agents is a significant area of research for derivatives of this compound. Studies on structurally similar molecules, such as benzylideneacetophenone (chalcone) derivatives, have revealed promising anti-tumor activity. nih.gov These compounds have been shown to induce apoptosis (programmed cell death) in various cancer cell lines, including prostate cancer. nih.gov The mechanism of action often involves the inhibition of critical cellular machinery like the proteasome. nih.gov Similarly, phenoxy acetamide derivatives have been assessed for their anticancer potential against breast cancer (MCF-7) and neuroblastoma (SK-N-SH) cell lines, indicating the broad applicability of this chemical class in oncology research. nih.gov

Table 2: Anticancer and Pro-Apoptotic Activity of Related Derivatives

| Derivative Class | Cancer Model | Mechanism of Action | Reference |

| Benzylideneacetophenone (Chalcone) Derivatives | Prostate Cancer Cells | Proteasomal Inhibition, Apoptosis Induction | nih.gov |

| 2-(Substituted phenoxy) Acetamide Derivatives | MCF-7 (Breast Cancer), SK-N-SH (Neuroblastoma) | Cytotoxicity | nih.gov |

| 1,4-Naphthoquinone Derivatives | L1210 and P388 cancer cells | Cytotoxic Activity | researchgate.net |

The search for new agents to combat infectious diseases has led to the investigation of this compound derivatives for their efficacy against a range of pathogens. Research into related chemical structures has demonstrated significant potential in this area. For example, a series of N-[4-(4-nitrophenoxy)phenyl]-4-(substituted)-1,3-thiazol-2-amines, which share a core phenoxy-phenyl moiety, exhibited potent anthelmintic and antibacterial activities. researchgate.net Furthermore, chalcone (B49325) derivatives have been synthesized and evaluated for their antibacterial and antifungal properties, showing that modifications to this structural class can yield compounds with strong antimicrobial effects. nih.govnih.gov The development of 1,3,4-oxadiazole (B1194373) and 1,2,3-triazole derivatives has also been pursued for their potential antibacterial, antifungal, and anthelmintic activities. core.ac.ukresearchgate.net

Table 3: Antimicrobial Spectrum of Structurally Related Derivatives

| Derivative Class | Activity Type | Pathogens Tested (Examples) | Reference |

| N-[4-(4-Nitrophenoxy)phenyl]-1,3-thiazol-2-amines | Anthelmintic, Antibacterial | Not specified | researchgate.net |

| Substituted Chalcones | Antibacterial, Antifungal | Gram-positive and Gram-negative bacteria, Pathogenic fungi | nih.govnih.gov |

| 1,3,4-Oxadiazoles | Antibacterial, Antifungal, Anthelmintic | Not specified | core.ac.uk |

Derivatives of this compound are valuable tools for biochemical research, particularly in studies focused on enzyme inhibition and receptor binding. chemimpex.com A significant area of focus is the inhibition of enzymes involved in metabolic disorders like gout, which is characterized by high levels of uric acid (hyperuricemia). Two key enzyme targets are Xanthine Oxidase (XO) and Urate Transporter 1 (URAT1). nih.gov

Chalcone derivatives have been designed and synthesized that show potent inhibitory activity against Xanthine Oxidase, with some derivatives demonstrating significantly higher potency than the standard drug, allopurinol. nih.gov Research has also identified compounds that act as dual inhibitors of both XO and URAT1, which could offer a more effective approach to treating hyperuricemia. nih.gov For instance, (E)-2-(4-bromophenyl)-1-(2, 4-dihydroxyphenyl)ethanone oxime has been noted as a potential therapeutic agent due to its dual inhibitory effects on both targets. nih.gov These studies highlight the potential for creating highly specific and potent enzyme inhibitors by modifying the core structure of this compound.

Table 4: Enzyme Inhibition by Structurally Related Derivatives

| Derivative Class / Compound | Target Enzyme(s) | Significance in Research | Key Findings |

| Chalcone Derivatives | Xanthine Oxidase (XO) | Hyperuricemia, Gout | Some derivatives showed more potent XO inhibition than allopurinol. nih.gov |

| (E)-2-(4-bromophenyl)-1-(2, 4-dihydroxyphenyl)ethanone oxime | Xanthine Oxidase (XO), Urate Transporter 1 (URAT1) | Hyperuricemia, Gout | Potential therapeutic agent through dual inhibitory effects. nih.gov |

| Curcumin Derivatives | Xanthine Oxidase (XO), Urate Transporter 1 (URAT1) | Hyperuricemia, Gout | Investigated as dual-targeting anti-hyperuricemic agents. nih.gov |

| 4-Phenylbutenone Derivatives | Carbonic Anhydrase, Acetylcholinesterase, Butyrylcholinesterase | General Enzyme Inhibition Studies | Demonstrated effective inhibition against these enzymes. nih.gov |

Investigation of Biological Activities of this compound Derivatives

Other Therapeutic Explorations

Beyond its role in well-defined therapeutic classes, this compound serves as a versatile scaffold in the exploration of new pharmaceutical agents. Its diaryl ether motif is a structural feature present in a variety of biologically active molecules. Researchers are investigating derivatives of this compound for a range of potential pharmacological applications, including anticancer, antimicrobial, and antioxidant activities ontosight.ainih.gov.

The core structure, consisting of two phenyl rings linked by an ether oxygen, provides a rigid framework that can be strategically modified to interact with various biological targets. The presence of the bromine atom and the ketone group offers reactive sites for chemical derivatization, allowing for the synthesis of a library of analogues for screening. For instance, compounds with similar phenoxyacetic acid backbones have demonstrated a wide spectrum of biological properties, from analgesic to diuretic effects nih.gov. The exploration of steroidal diaryl ethers has also revealed promising antiproliferative activities against various cancer cell lines, suggesting that the diaryl ether structure of this compound is a valuable starting point for oncological research mdpi.com.

Below is a summary of the therapeutic areas where analogues and compounds structurally related to this compound are being investigated.

| Therapeutic Area | Potential Application/Activity | Structural Analogue Class |

| Oncology | Anticancer, Antiproliferative | Steroidal Diaryl Ethers, 1-(4-((4-Bromobenzyl)oxy)phenyl)ethanone derivatives ontosight.aimdpi.com |

| Infectious Diseases | Antimicrobial, Antibacterial, Antimycobacterial | 1-(4-((4-Bromobenzyl)oxy)phenyl)ethanone derivatives, Phenoxyacetic acid derivatives ontosight.ainih.gov |

| Inflammatory Disorders | Anti-inflammatory | 1-(4-((4-Bromobenzyl)oxy)phenyl)ethanone derivatives, Phenoxyacetic acid derivatives ontosight.ainih.govchemimpex.com |

| Pain Management | Analgesic | Phenoxyacetic acid derivatives nih.govchemimpex.com |

| Metabolic/Renal | Diuretic | Phenoxyacetic acid derivatives nih.gov |

| Oxidative Stress | Antioxidant | Phenoxyacetic acid derivatives nih.gov |

Structure-Activity Relationship (SAR) Studies of this compound Analogues

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, aiming to understand how the chemical structure of a compound influences its biological activity. For this compound analogues, SAR studies involve systematically modifying different parts of the molecule and evaluating the resulting impact on their therapeutic effects. The key structural components of this compound that can be altered include the bromo-substituted phenyl ring, the central ether linkage, and the acetyl-substituted phenyl ring.

Research on related compound classes provides insights into potential SAR trends. For example, in studies of ketone-isobenzofuranone hybrids, the position and electronic nature of substituents on the phenyl ring were found to be critical for biological activity nih.gov. Specifically, derivatives with electron-withdrawing groups, such as the bromine atom in this compound, often exhibit potent activity nih.gov. Similarly, research on steroidal diaryl ethers has shown that even subtle changes, like the substitution of hydrogen with a fluorine atom, can significantly alter antiproliferative efficacy, sometimes in a disadvantageous way mdpi.com.

These findings suggest that modifications to the this compound scaffold could fine-tune its biological profile. Key areas for SAR exploration would include:

Modification of the Bromo-substituent: Altering the position of the bromine atom (ortho, meta, para) or replacing it with other halogens (Cl, F, I) or different electron-withdrawing/donating groups can modulate the electronic properties and binding interactions of the molecule.

Alterations to the Phenyl Rings: Introducing additional substituents on either aromatic ring could enhance potency or selectivity for a specific biological target.

The table below outlines potential modifications to the this compound structure and the rationale for these changes in SAR studies.

| Molecular Modification Site | Type of Modification | Rationale for SAR Study |

| Bromophenyl Ring | Change position of Br (ortho, meta) | Investigate the impact of substituent position on receptor binding and activity. |

| Replace Br with other halogens (F, Cl, I) | Evaluate the effect of halogen size and electronegativity on biological potency. | |

| Replace Br with other groups (-NO₂, -CF₃, -CH₃) | Determine the influence of electron-withdrawing vs. electron-donating groups. | |

| Acetylphenyl Ring | Add substituents to the ring | Explore how steric and electronic changes near the ketone group affect activity. |

| Ketone Group | Reduction to alcohol (-CH(OH)CH₃) | Assess the importance of the carbonyl group's hydrogen bond accepting ability. |

| Replacement with other functional groups | Probe the structural requirements for target interaction at this position. |

Materials Science and Engineering Applications

Integration into Advanced Polymer Systems and Coatings

This compound is a valuable building block in materials science, particularly for the creation of advanced polymer systems and high-performance coatings. chemimpex.com Its rigid, aromatic diaryl ether ketone structure contributes to exceptional thermal stability and chemical resistance, which are highly desirable properties in materials designed for harsh environments. chemimpex.com When incorporated into a polymer backbone, this compound enhances the resulting material's mechanical strength and raises its glass transition temperature. In coating formulations, it can improve durability, weather resistance, and thermal endurance. chemimpex.commyskinrecipes.com The presence of both ether and ketone linkages provides a balance of stiffness and processability, making it a versatile component for a new generation of engineered materials.

Development of Specialty Polymers with Tuned Properties

The unique chemical structure of this compound allows it to be used as a key monomer in the synthesis of specialty polymers with precisely tuned properties. chemimpex.com It is a precursor for poly(aryl ether ketone)s (PAEKs), a class of high-performance thermoplastics known for their outstanding thermal and mechanical characteristics. chemimpex.commdpi.comnih.gov By incorporating this brominated monomer into the polymer chain, material scientists can tailor specific properties. For instance, the introduction of halogenated moieties can alter the polymer's dielectric constant and refractive index. nih.govtandfonline.com Furthermore, the bromine atom serves as a reactive site for post-polymerization modification, enabling the grafting of other functional groups to further customize the polymer's properties, such as solubility, flame retardancy, or self-assembly behavior. rsc.orgrsc.org This approach facilitates the development of advanced materials for specialized applications in aerospace, electronics, and automotive industries.

Contributions to Flame Retardant Materials

The bromine atom in this compound makes it an effective component in the formulation of flame retardant materials. chemimpex.com Brominated aromatic compounds are a well-established class of flame retardants that function by interrupting the combustion cycle. mst.dkwikipedia.orgepitoanyag.org.hu When a polymer containing this compound is exposed to high heat, the carbon-bromine bond can break, releasing bromine radicals. These radicals act as scavengers in the gas phase, interfering with the high-energy hydrogen and hydroxyl radicals that propagate the fire's chemical reactions. epitoanyag.org.hu The aromatic structure of the compound ensures that it has high thermal stability, allowing it to be incorporated into plastics and other materials that are processed at elevated temperatures without premature degradation. chemimpex.com This makes it a valuable additive or reactive component for enhancing the fire safety of a wide range of consumer and industrial products.

Exploration in Organic Semiconductors and Photovoltaic Materials

The diaryl ether ketone scaffold of this compound presents a promising platform for research into new organic electronic materials. While not a semiconductor itself, its rigid, conjugated structure is a desirable feature for the core of an organic semiconductor. nih.gov The two phenyl rings linked by an ether bridge create a system that can facilitate charge transport after appropriate functionalization. The bromine atom is particularly advantageous, serving as a versatile chemical handle for synthetic chemists. Using cross-coupling reactions, the bromine can be replaced with other aromatic or electron-rich groups to extend the π-conjugated system, a common strategy for tuning the electronic properties and energy levels of a molecule to optimize it for semiconductor or photovoltaic applications. This synthetic flexibility allows for the systematic design and synthesis of novel materials for use in devices like organic light-emitting diodes (OLEDs) and organic solar cells.

Potential in Liquid Crystal Development

While direct studies detailing the use of this compound in liquid crystal applications are not extensively documented in publicly available research, the molecule's inherent structural characteristics suggest a theoretical potential for such applications. The development of liquid crystals, particularly calamitic or rod-like types, relies on molecules with specific structural features that promote anisotropic self-assembly. These features include a rigid core, a high aspect ratio (length-to-breadth), and the presence of polar terminal groups.

This compound possesses several of these key attributes:

Rigid Core: The molecule is built upon a rigid biphenyl (B1667301) ether backbone, which provides the structural stability and linearity often required for liquid crystalline phases.

Anisotropic Shape: The elongated shape of the molecule contributes to the necessary structural anisotropy that allows molecules to align along a common axis.

Polar Terminal Groups: The presence of a bromine atom at one end and an acetyl group (ketone) at the other introduces significant polarity. These polar groups can lead to intermolecular dipole-dipole interactions that stabilize the ordered, yet fluid, arrangements characteristic of liquid crystal mesophases.

The combination of a rigid aromatic core and terminal polar substituents is a well-established design principle for creating materials that exhibit liquid crystal behavior over specific temperature ranges. Although borophene-derived liquid crystals have shown high thermal stability and optical switching behavior tsijournals.com, and other organic compounds like dicyanodistyrylbenzene derivatives are known to form smectic liquid crystal phases researchgate.net, the specific liquid crystalline properties of this compound remain an area for future investigation.

Role in Metal-Organic Framework (MOF) Synthesis as a Ligand or Precursor

Metal-Organic Frameworks (MOFs) are porous, crystalline materials constructed from metal ions or clusters connected by organic molecules known as linkers or ligands. researchgate.net The functionality and structure of a MOF are highly dependent on the geometry and chemical nature of these organic linkers, which typically possess coordinating functional groups such as carboxylates, imidazoles, or pyridines that can bind to the metal centers. nih.gov

In its current form, this compound is not a suitable organic linker for direct MOF synthesis because it lacks the necessary coordinating groups to bind with metal ions and form a stable framework. scispace.com However, its robust chemical structure makes it an excellent candidate as a precursor for the synthesis of more complex and functionalized ligands. chemimpex.com

The utility of this compound lies in its potential for chemical modification. For instance, the acetyl group (-COCH₃) can be oxidized to a carboxylic acid group (-COOH). This transformation would convert the molecule into 4-(4-bromophenoxy)benzoic acid, a monotopic linker that could be used in MOF synthesis. Further modifications could potentially introduce additional coordinating groups, transforming it into a multitopic linker capable of forming more complex and robust 3D frameworks. This strategy of synthesizing ligands in situ or through multi-step precursor chemistry is a growing area of MOF research aimed at creating novel materials with tailored properties without the need for arduous pre-synthesis of intricate linkers. chemicalbook.com

Interactive Table: Potential Ligand Synthesis from this compound

| Precursor Compound | Potential Modification Reaction | Resulting Ligand Type | Suitability for MOF Synthesis |

|---|---|---|---|

| This compound | Oxidation of the acetyl group | 4-(4-bromophenoxy)benzoic acid (Monotopic Carboxylate Ligand) | Can connect to a single metal center, acting as a terminating ligand or forming simple 1D chains. |

| This compound | Halogenation followed by conversion to a dicarboxylic acid | Bromophenoxy-based dicarboxylic acid (Ditopic Ligand) | Can bridge two metal centers, enabling the formation of 2D or 3D porous frameworks. |

Agricultural Chemical Research and Development

This compound is a versatile compound with recognized applications in agricultural chemistry. nih.gov Its structure, featuring a bromophenoxy group, is relevant to the design and synthesis of active agrochemical ingredients. The compound is utilized in research and development for creating new formulations that aim to enhance crop protection and improve agricultural yields. nih.gov

Formulation of Herbicides and Pesticides

The compound plays a role in the formulation of various agrochemicals, including herbicides and pesticides. nih.gov The phenoxy moiety is a key structural feature in a well-known class of herbicides, the phenoxyacetic acids, such as 2,4-D. knowde.com While this compound is not an active herbicide itself, its structural similarity to aryloxyphenoxypropionate (AOPP) herbicides, which also contain a substituted phenoxy group, suggests its utility in this field. fragranceconservatory.com It can be incorporated into formulations as a synergist, a safener, or as a building block for the primary active ingredient.

Use as an Agrochemical Intermediate

A primary application of this compound in the agricultural sector is its use as a key intermediate in the synthesis of more complex agrochemicals. nih.gov The chemical structure possesses reactive sites—the bromine atom on one phenyl ring and the acetyl group on the other—that allow for further chemical modifications. These sites enable chemists to build larger, more complex molecules with specific biological activities. This role as a foundational building block is critical in the production of next-generation pesticides and herbicides.

Interactive Table: Role as an Agrochemical Intermediate

| Intermediate | Potential Synthetic Pathway | Target Agrochemical Class | Example Final Product Feature |

|---|---|---|---|

| This compound | Reaction at the ketone (e.g., condensation) | Fungicides or Insecticides | Introduction of a toxophore group like an oxime or hydrazone. |

| Cross-coupling reaction at the bromo-position | Herbicides | Attachment of another aromatic or heterocyclic system to modulate herbicidal activity. |

Analytical Chemistry Methodologies and Standards